molecular formula C18H13BrN4O3 B2608572 7-(3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl)-3-ethylquinazoline-2,4(1H,3H)-dione CAS No. 1358274-19-7

7-(3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl)-3-ethylquinazoline-2,4(1H,3H)-dione

Cat. No. B2608572
CAS RN: 1358274-19-7
M. Wt: 413.231
InChI Key: ABUNVKXNDQNCJQ-UHFFFAOYSA-N
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Description

The compound “7-(3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl)-3-ethylquinazoline-2,4(1H,3H)-dione” is a complex organic molecule that contains several functional groups including a bromophenyl group, an oxadiazole ring, and a quinazoline dione structure. These functional groups suggest that the compound could have interesting chemical and biological properties .


Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, starting with the synthesis of the core quinazoline dione structure, followed by the introduction of the oxadiazole and bromophenyl groups. The exact synthetic route would depend on the available starting materials and the desired route of synthesis .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of aromatic rings (quinazoline and phenyl), a heterocyclic ring (oxadiazole), and a bromine atom attached to the phenyl ring. The presence of these functional groups could confer interesting electronic and steric properties to the molecule .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the aromatic and heterocyclic rings, as well as the bromine atom. The bromine atom could potentially be replaced via nucleophilic aromatic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the aromatic and heterocyclic rings could contribute to its stability and solubility. The bromine atom could potentially increase the compound’s reactivity .

Scientific Research Applications

Synthesis and Characterization

Research has demonstrated the synthesis and characterization of novel compounds related to the core structure of the compound . For instance, Sirgamalla and Boda (2019) synthesized a series of 1,3,4-oxadiazol-2-yl derivatives, evaluating their antibacterial and antifungal activities against various strains, showcasing the compound's potential in antimicrobial research (Sirgamalla & Boda, 2019). Similarly, Maftei et al. (2013) explored 1,2,4-oxadiazole derivatives for their antitumor activity, contributing to cancer research with the synthesis of compounds exhibiting significant cytotoxicity (Maftei et al., 2013).

Biological Evaluations

The compound's derivatives have shown promise in biological evaluations. Research by Zhang et al. (2020) highlighted the use of 1,3,4-oxadiazole and thiadiazole derivatives as efficient reversible colorimetric and fluorescent chemosensors for fluoride ion detection, revealing applications in chemical sensing and environmental monitoring (Zhang et al., 2020). Furthermore, Abdelrehim (2021) focused on the synthesis of oxadiazole and triazole derivatives, assessing their cytotoxic activity against colon carcinoma cell lines, showcasing the potential in developing new anticancer agents (Abdelrehim, 2021).

Mechanism of Action

The mechanism of action of this compound in biological systems would depend on its specific biological target. Given the presence of the aromatic and heterocyclic rings, it’s possible that this compound could interact with various enzymes or receptors in the body .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific biological activity. As with any chemical compound, appropriate safety measures should be taken when handling it .

Future Directions

The study of this compound could open up new avenues in medicinal chemistry, given its complex structure and potential biological activity. Future research could focus on elucidating its mechanism of action and optimizing its synthesis .

properties

IUPAC Name

7-[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]-3-ethyl-1H-quinazoline-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13BrN4O3/c1-2-23-17(24)13-7-6-11(9-14(13)20-18(23)25)16-21-15(22-26-16)10-4-3-5-12(19)8-10/h3-9H,2H2,1H3,(H,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABUNVKXNDQNCJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)C2=C(C=C(C=C2)C3=NC(=NO3)C4=CC(=CC=C4)Br)NC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13BrN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-(3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl)-3-ethylquinazoline-2,4(1H,3H)-dione

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